molecular formula C13H15NOS B6628979 (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol

(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol

Cat. No.: B6628979
M. Wt: 233.33 g/mol
InChI Key: FBEDUEYXMXAKRI-CYBMUJFWSA-N
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Description

(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol, also known as PTE, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are widely used in the treatment of hypertension, angina, and heart failure.

Mechanism of Action

(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol acts as a β-adrenergic receptor antagonist by binding to the receptor and blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of the downstream signaling pathway, which leads to the physiological effects of this compound. This compound also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the improvement of insulin sensitivity and glucose uptake, and the reduction of myocardial infarct size and improvement of cardiac function. This compound also has antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol in lab experiments is its specificity for the β-adrenergic receptor, which allows for targeted manipulation of the receptor signaling pathway. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other β-adrenergic receptor antagonists. Another limitation is the lack of data on its pharmacokinetics and toxicity, which limits its clinical translation.

Future Directions

Future research on (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol should focus on improving its potency and selectivity for the β-adrenergic receptor, as well as its pharmacokinetics and toxicity profile. Further investigation into its therapeutic potential in neurological disorders and other diseases should also be explored. Additionally, the development of this compound analogs with improved properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol involves the reaction of (S)-2-amino-1-phenylethanol with 2-bromo-1-(thiophen-2-yl)methanone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield this compound as a racemic mixture. The enantiomerically pure form of this compound can be obtained by using chiral reagents or by resolving the racemic mixture using chiral chromatography.

Scientific Research Applications

(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by blocking the β-adrenergic receptor signaling pathway. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, this compound has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

Properties

IUPAC Name

(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-10-13(11-5-2-1-3-6-11)14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEDUEYXMXAKRI-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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